3-Propyl-3H-purin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-3H-purin-6(7H)-one: is a heterocyclic organic compound belonging to the purine family It is structurally characterized by a purine ring with a propyl group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-3H-purin-6(7H)-one typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with propyl halides in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 30°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 3-Propyl-3H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Propyl-3H-purin-6(7H)-one is used as a building block in the synthesis of more complex purine derivatives
Biology: In biological research, this compound is studied for its potential role in cellular processes. It is used in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties. They are explored as candidates for antiviral, anticancer, and anti-inflammatory drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-Propyl-3H-purin-6(7H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes involved in purine metabolism. The compound may also interact with nucleic acids, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant found in coffee and tea, structurally related to purines.
Uniqueness: 3-Propyl-3H-purin-6(7H)-one is unique due to the presence of the propyl group at the 3-position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-propyl-7H-purin-6-one |
InChI |
InChI=1S/C8H10N4O/c1-2-3-12-5-11-8(13)6-7(12)10-4-9-6/h4-5H,2-3H2,1H3,(H,9,10) |
InChI Key |
YKMBCEBZMJXKSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC(=O)C2=C1N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.